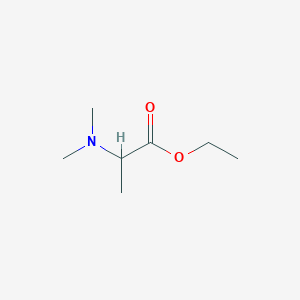

Ethyl 2-(n,n-dimethylamino)-propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(N,N-dimethylamino)-propionate (CAS: Not explicitly provided; molecular formula: C₇H₁₅NO₂, molecular weight: ~145.20 g/mol) is an ester derivative featuring a tertiary amine group at the β-position of the propionate backbone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(N,N-dimethylamino)-propionate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves acylation of ethyl 2-aminopropionate with 3-dimethylaminopropionyl chloride under anhydrous conditions. Key steps include:

- Reacting 3-dimethylaminopropionyl chloride hydrochloride with ethyl 2-aminopropionate in dry ether to form a deliquescent intermediate (m.p. 96°C from ethanol/ether).

- Neutralization with dry ammonia to yield the final product as a colorless oil (81% yield).

Critical parameters include moisture control (to prevent hydrolysis) and stoichiometric excess of ammonia to ensure complete neutralization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- 1H NMR : Identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, dimethylamino protons at δ 2.2–2.4 ppm).

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N content within ±0.3% of theoretical values).

- Mass Spectrometry : Matches molecular ion peaks (e.g., [M+H]+ at m/z 216.32 for C11H24N2O2 derivatives) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Moisture Sensitivity : The compound’s hydrochloride intermediate is highly deliquescent, requiring storage in desiccated environments.

- Thermal Stability : Decomposition occurs above 100°C; refrigeration (4°C) under inert gas (N2/Ar) is recommended for long-term storage .

Advanced Research Questions

Q. How does the tertiary amino group in this compound influence its reactivity in catalytic oxidative copolymerization reactions?

The dimethylamino group acts as a redox-active site, enabling initiation of radical polymerization. For example:

- In copolymerization with methyl methacrylate, the tertiary amine facilitates electron transfer, reducing metal catalysts (e.g., Cu(II) → Cu(I)) to generate radicals.

- Kinetic studies show that increasing the dimethylamino content accelerates polymerization rates but may reduce copolymer molecular weight due to chain transfer .

Q. What mechanistic insights explain the role of this compound derivatives in redox-initiated aqueous radical polymerization?

- Redox Pair Activation : The tertiary amine reduces persulfate initiators (S2O8^2−) to sulfate radicals (SO4^−•), initiating polymerization.

- pH Dependency : At pH > 7, the dimethylamino group becomes deprotonated, enhancing electron-donating capacity and reducing activation energy.

- Kinetic Data : Rate constants (k_p) for dimethylamino-containing monomers are 2–3× higher than non-amine analogs .

Q. How can this compound be utilized as a precursor in the synthesis of nitrogen-containing heterocycles for pharmaceutical applications?

- Protecting Group Strategy : The dimethylamino moiety can act as a transient protecting group. For example:

- Reacting with hydrazine hydrate removes the 2-cyano-2-ethoxycarbonyl ethenyl group, yielding free amines for subsequent cyclization.

- Applications include synthesizing 4H-pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are scaffolds in kinase inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares ethyl 2-(N,N-dimethylamino)-propionate with four structurally related compounds, highlighting differences in functional groups, molecular weights, and applications:

Detailed Analysis of Key Differences

Dodecyl 2-(N,N-Dimethylamino)propionate

- Structural Difference : Substitution of the ethyl ester with a dodecyl chain.

- Impact on Properties : The long alkyl chain enhances lipophilicity, enabling effective disruption of lipid bilayers in skin, making it a potent transdermal penetration enhancer .

- Application : Demonstrated 2–3× enhancement in transepidermal delivery of indomethacin compared to control formulations .

Ethyl 2-(Methylthio)propionate

- Structural Difference: Replacement of the dimethylamino group with a methylthio (-SMe) group.

- Impact on Properties: The thioether group contributes to sulfurous aroma, qualifying it as a flavoring agent (FEMA 3834). Its higher molecular weight (180.29 vs. 145.20) reduces volatility compared to the dimethylamino analogue .

2-(N,N-Dimethylamino)ethyl Methacrylate (DMAEMA)

- Structural Difference : Methacrylate group replaces the propionate ester.

- Impact on Properties : The vinyl group enables polymerization, forming pH-responsive hydrogels. Used in drug delivery systems due to its tertiary amine’s protonation-deprotonation behavior .

2-(N,N-Dimethylamino)ethyl Palmitamide

- Structural Difference : Amide linkage instead of ester, with a palmitoyl chain.

- Impact on Properties : The amide group enhances hydrogen bonding, improving surfactant properties. Used in cosmetics for emulsification and stability .

Preparation Methods

The synthesis of ethyl 2-(N,N-dimethylamino)-propionate begins with the preparation of its precursor, ethyl 2-bromopropionate . A widely cited method involves a two-step process: chlorination/bromination followed by esterification .

Chlorination and Bromination

Propionic acid undergoes acylating chlorination with sulfoxide chloride (SOCl₂) and red phosphorus under controlled conditions. Dry bromine (Br₂) is then introduced to form 2-bromopropionyl chloride . Key parameters include:

Esterification with Ethanol

The 2-bromopropionyl chloride is reacted with anhydrous ethanol to yield ethyl 2-bromopropionate. This step avoids solvent use, simplifying purification . Post-reaction, the product is filtered and distilled to achieve high purity (>98%), making it suitable for subsequent alkylation .

Alkylation of Ethyl 2-Bromopropionate with Dimethylamine

The cornerstone method for synthesizing this compound involves nucleophilic substitution of the bromide in ethyl 2-bromopropionate with dimethylamine.

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism , where dimethylamine displaces the bromide ion. Key considerations include:

-

Solvent : Typically conducted in a polar aprotic solvent (e.g., dichloromethane) or under neat conditions .

-

Stoichiometry : Excess dimethylamine ensures complete substitution and neutralizes HBr byproduct .

Purification and Yield

Alternative Synthetic Routes and Catalytic Innovations

Transesterification Approach

Although primarily used for synthesizing DDAIP, transesterification of this compound with long-chain alcohols (e.g., 1-dodecanol) highlights its versatility . This method employs:

-

Catalysts : Sodium methoxide (NaOMe) or potassium cyanide (KCN) .

-

Solvents : Toluene facilitates azeotropic removal of ethanol, driving the equilibrium toward product formation .

-

Conditions : Reflux for 2 hours with a 10% stoichiometric excess of alcohol .

Enzymatic and Green Chemistry Methods

Recent advancements explore lipase-catalyzed transesterification and solvent-free systems to enhance sustainability . For example, porcine pancreatic lipase immobilized on solid supports achieves comparable yields (∼75%) while reducing environmental impact .

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity:

-

Elemental Analysis : Matches theoretical values (e.g., C: 63.4%, N: 4.3%, H: 11.2% for DDAIP·HCl) .

-

Spectroscopic Methods :

-

Melting Point : 88–90°C for crystalline salts (e.g., DDAIP·HCl) .

Industrial Production and Scalability

Process Optimization

-

Cost Efficiency : Bulk procurement of ethyl 2-bromopropionate reduces raw material costs .

-

Catalyst Recovery : Sodium methoxide is filtered and reused, minimizing waste .

-

Safety Protocols : Controlled addition of bromine and HCl gas prevents exothermic runaway .

Environmental Considerations

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)propanoate |

InChI |

InChI=1S/C7H15NO2/c1-5-10-7(9)6(2)8(3)4/h6H,5H2,1-4H3 |

InChI Key |

UPGMLKNCPUCDSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.